1-Hexanamine, hydrobromide

Description

Nomenclature and Chemical Identification

The precise identification of a chemical compound is fundamental to scientific discourse. This section outlines the various naming conventions and identifiers for 1-Hexanamine, hydrobromide.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the compound is named hexan-1-amine;hydrobromide orgsyn.org. This name clearly indicates the presence of a hexane backbone with an amine group at the first carbon, forming a salt with hydrobromic acid.

Beyond its formal IUPAC name, this compound is known by several synonyms in scientific literature and commercial catalogs. These include Hexylamine (B90201) Hydrobromide, n-Hexylammonium bromide, and 1-Aminohexane hydrobromide orgsyn.orgwikipedia.org. Understanding these common names is crucial for a comprehensive literature search.

Related compounds include the parent amine, 1-Hexanamine (also known as hexylamine), and other alkylammonium halides that share a similar structural motif. A related branched-chain amine is 1-Hexanamine, 2-ethyl-, hydrobromide nih.gov.

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 7334-95-4 orgsyn.orgnih.gov. This number provides an unambiguous way to identify the compound in databases and regulatory submissions. Other identifiers are provided in the table below.

Interactive Data Table: Chemical Identification of this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | hexan-1-amine;hydrobromide orgsyn.org |

| CAS Registry Number | 7334-95-4 orgsyn.orgnih.gov |

| Molecular Formula | C6H16BrN orgsyn.org |

| Molecular Weight | 182.10 g/mol orgsyn.org |

| InChI Key | ZLSVALLKHLKICA-UHFFFAOYSA-N orgsyn.org |

| PubChem CID | 10130235 orgsyn.org |

Historical Context and Initial Discoveries

While the synthesis of amines and their hydrohalide salts are fundamental reactions in organic chemistry, specific historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. The general synthesis of alkylammonium halides has been known for a considerable time, often involving the reaction of an amine with the corresponding hydrohalic acid. The parent compound, hexylamine, has been a subject of study in various contexts, but the precise date and discoverer of its hydrobromide salt remain elusive.

Significance in Chemical Research

The primary significance of this compound lies in its utility as a research chemical, particularly in the burgeoning field of materials science.

In recent years, this compound has emerged as a key component in the development of perovskite solar cells, a promising technology in the renewable energy sector. Its role is multifaceted, primarily serving as a surface passivating agent and as a large organic cation in the formation of two-dimensional (2D) and quasi-2D perovskite structures thegoodscentscompany.comnih.govchegg.com.

Detailed Research Findings:

Formation of 2D Perovskites: this compound is a crucial building block for creating layered 2D perovskites. These materials consist of inorganic lead-halide layers separated by organic alkylammonium cations. The long, hydrophobic hexyl chains of the hexylammonium cations act as spacers between the inorganic layers, providing enhanced stability against moisture compared to their 3D counterparts wikipedia.org.

Mixed-Organic-Cation Perovskites: In some applications, this compound is used in conjunction with other organic cations to create mixed-cation 2D perovskites. This approach allows for the tuning of the material's optoelectronic properties, such as its emission spectrum. For instance, mixing hexylammonium cations with a chromophoric cation like 1-(2-naphthylmethyl) ammonium has been shown to enable tunable broadband emission.

Interactive Data Table: Research Applications of this compound

| Application Area | Specific Role | Observed Effects |

|---|---|---|

| Perovskite Solar Cells | Surface Passivator | Reduces defects, suppresses non-radiative recombination, enhances open-circuit voltage and power conversion efficiency thegoodscentscompany.comchegg.comchegg.com. |

| 2D Perovskites | Organic Cation Spacer | Forms layered structures with enhanced moisture stability wikipedia.org. |

| Mixed-Cation Perovskites | Co-cation | Allows for tuning of optoelectronic properties, such as broadband emission. |

Broad Applications in Scientific Disciplines

This compound has emerged as a versatile compound with significant applications in several areas of scientific research, most notably in the fields of material science and organic synthesis.

Advancements in Perovskite Solar Cells

A primary and well-documented application of this compound is in the development of perovskite solar cells, a promising technology in the renewable energy sector. The compound, often referred to as n-hexylammonium bromide in this context, is utilized as a surface passivating agent. greatcellsolarmaterials.comchemborun.com

Research has demonstrated that the introduction of long-chain alkylammonium bromides like this compound can significantly enhance the power conversion efficiency and stability of these solar cells. acs.orgresearchgate.net It is used to passivate the surface of the perovskite layer, which contains a high concentration of defects. acs.orgresearchgate.net This passivation treatment helps to reduce non-radiative charge recombination, a process that limits the efficiency of the solar cells. rsc.org

Specifically, the hexylammonium cation can form a 2D perovskite layer on top of the 3D perovskite structure, or it can serve as a capping layer that passivates defects. rsc.orgmdpi.com This leads to a higher quality perovskite film with reduced surface defects and larger grain sizes. mdpi.com Studies have shown that treatment with hexylammonium iodide, a related compound, resulted in a notable increase in the open-circuit voltage and fill factor of the solar cells. rsc.org The hydrophobic nature of the hexyl group also contributes to improved moisture stability of the perovskite films. rsc.org

Role in Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable precursor and intermediate in the synthesis of various nitrogen-containing organic molecules. The hexylamine moiety can be incorporated into more complex molecular structures.

The free amine, hexylamine, which is the parent compound of this compound, is of interest in the synthesis of surfactants, pesticides, dyes, rubber, emulsifiers, and pharmaceuticals. wikipedia.org The hydrobromide salt provides a stable and often more easily handleable form of the amine for synthetic transformations.

Potential as a Corrosion Inhibitor

The parent compound, hexylamine, has been investigated as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The mechanism of inhibition is attributed to the adsorption of the amine molecules onto the metal surface, forming a protective layer that impedes the corrosion process. researchgate.net Studies have shown that hexylamine behaves as a mixed-type corrosion inhibitor, affecting both the anodic and cathodic reactions. researchgate.net While direct research on this compound as a corrosion inhibitor is less common, the known properties of its constituent amine suggest potential applications in this area. Quaternary ammonium compounds, which are structurally related, are known to be effective corrosion inhibitors. psecommunity.orgmdpi.com

Precursor for Ionic Liquid Synthesis

Ionic liquids, which are salts with low melting points, have gained attention as green reaction solvents and electrolytes. The synthesis of ionic liquids often involves the quaternization of amines. While specific examples detailing the use of this compound for this purpose are not abundant in the provided search results, the general preparative routes for ionic liquids include the reaction of amines to form ammonium salts. dcu.iecore.ac.uk The structure of this compound, being an alkylammonium halide, makes it a potential starting material for the synthesis of more complex ionic liquids.

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSVALLKHLKICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

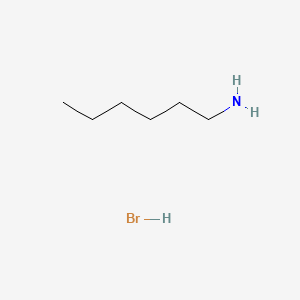

CCCCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435972 | |

| Record name | 1-Hexanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7334-95-4 | |

| Record name | 1-Hexanamine, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Synthetic Pathways for 1-Hexanamine, Hydrobromide

Nucleophilic Substitution Reactions

A principal and direct method for the synthesis of primary amines, including 1-hexanamine, is the nucleophilic substitution reaction of an alkyl halide with ammonia. askfilo.com This pathway, often referred to as the Hofmann alkylation of ammonia, utilizes 1-bromohexane as the substrate.

The synthesis of 1-hexanamine is effectively achieved by heating 1-bromohexane with a concentrated solution of ammonia in a polar solvent such as ethanol. chemguide.co.uk To prevent the volatile ammonia gas from escaping, the reaction is typically conducted in a sealed tube under pressure. chemguide.co.uk

This reaction proceeds in two main stages. Initially, the nucleophilic ammonia molecule displaces the bromide ion from 1-bromohexane to form an intermediate salt, hexylammonium bromide. chemguide.co.uk Subsequently, a second molecule of ammonia acts as a base, deprotonating the hexylammonium ion to yield the final product, 1-hexanamine, and an ammonium bromide salt. chemguide.co.ukyoutube.com

A significant challenge in this synthesis is the potential for over-alkylation. masterorganicchemistry.com The product, 1-hexanamine, is itself a nucleophile and can react with another molecule of 1-bromohexane to form dihexylamine (a secondary amine). This process can continue, leading to the formation of trihexylamine (a tertiary amine) and even tetrahexylammonium bromide (a quaternary ammonium salt). To minimize these side reactions and maximize the yield of the primary amine, a large excess of ammonia is used. chemguide.co.ukchegg.com The high concentration of ammonia increases the probability of an ammonia molecule reacting with the 1-bromohexane rather than the 1-hexanamine product. chemguide.co.uk

Interactive Data Table: Reaction Parameters for Nucleophilic Substitution

| Parameter | Condition | Purpose/Rationale |

| Substrate | 1-Bromohexane | Provides the hexyl carbon chain and a good leaving group (Br⁻). |

| Nucleophile | Ammonia (NH₃) | Source of the amino group. |

| Solvent | Ethanol | A polar solvent that can dissolve both reactants. |

| Temperature | Elevated | To increase the rate of reaction. |

| Pressure | Sealed tube | To contain the volatile ammonia reactant. |

| Stoichiometry | Large excess of NH₃ | To favor the formation of the primary amine and minimize over-alkylation. chemguide.co.uk |

The reaction between 1-bromohexane, a primary alkyl halide, and ammonia proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. brainly.com This mechanism is characterized by a single, concerted step where the bond-making and bond-breaking occur simultaneously. chemistrysteps.com

Key features of the SN2 mechanism in this context include:

Stereochemistry: The nucleophile (ammonia) attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). masterorganicchemistry.com This "backside attack" results in an inversion of configuration at the carbon center if it were chiral.

Transition State: The reaction proceeds through a high-energy transition state in which the carbon atom is pentacoordinated, with partial bonds to both the incoming ammonia molecule and the outgoing bromide ion. libretexts.org

Substrate Structure: The SN2 mechanism is sensitive to steric hindrance. Primary alkyl halides like 1-bromohexane are excellent substrates for SN2 reactions because the carbon atom bearing the leaving group is relatively unhindered, allowing for easy approach by the nucleophile. masterorganicchemistry.comlibretexts.org

Reductive Amination Routes

An alternative and highly versatile method for synthesizing amines is reductive amination. wikipedia.orgacsgcipr.org This process involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org To synthesize 1-hexanamine, the precursor would be hexanal.

The reaction is typically a one-pot synthesis where hexanal is reacted with ammonia to form an intermediate imine (or more accurately, an iminium ion under acidic conditions). chemistrysteps.comharvard.edu This intermediate is not isolated but is reduced in situ to 1-hexanamine. acsgcipr.org

The selection of the reducing agent is crucial. It must be capable of reducing the imine intermediate but not the initial aldehyde. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose because they are less reactive towards ketones and aldehydes, especially under the neutral or weakly acidic conditions that favor imine formation. masterorganicchemistry.comcommonorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation is another effective method for the reduction step. acsgcipr.org

Interactive Data Table: Common Reagents in Reductive Amination

| Reagent Type | Example | Role in Synthesis |

| Carbonyl Compound | Hexanal | Provides the carbon skeleton for the final amine. |

| Amine Source | Ammonia (NH₃) or Ammonium Chloride (NH₄Cl) | Provides the nitrogen atom for the amino group. chemistrysteps.com |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine/iminium ion intermediate. chemistrysteps.com |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. commonorganicchemistry.com |

| Catalyst (Alternative) | H₂ / Palladium (Pd), Platinum (Pt), or Nickel (Ni) | Used in catalytic hydrogenation to reduce the imine. wikipedia.org |

| Solvent | Methanol, Ethanol, Dichloromethane | Solvates the reactants and intermediates. commonorganicchemistry.com |

Salt Formation from 1-Hexanamine and Hydrobromic Acid

The final step in the synthesis of this compound is the reaction of the free base, 1-hexanamine, with hydrobromic acid (HBr). This is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a proton acceptor (a Brønsted-Lowry base).

CH₃(CH₂)₅NH₂ + HBr → [CH₃(CH₂)₅NH₃]⁺Br⁻

In this reaction, the strong acid, HBr, protonates the basic amine, forming the hexylammonium cation and the bromide anion. These ions associate to form the ionic salt, this compound, also known as hexylammonium bromide. nih.gov The reaction is typically carried out by dissolving 1-hexanamine in a suitable solvent and adding a solution of hydrobromic acid. The resulting salt, often being a crystalline solid, can then be isolated by filtration or by evaporation of the solvent.

Mechanistic Insights into Formation Reactions

The formation of 1-hexanamine via the SN2 pathway involves the ammonia molecule, acting as a nucleophile, directly attacking the δ+ carbon atom of the C-Br bond in 1-bromohexane. The transition state involves a trigonal bipyramidal arrangement around the carbon atom. As the C-N bond forms, the C-Br bond simultaneously breaks, releasing the bromide ion. This is followed by a rapid acid-base reaction where another ammonia molecule deprotonates the newly formed hexylammonium ion. chemguide.co.ukyoutube.com

In the reductive amination pathway, the mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon of hexanal. This forms a hemiaminal intermediate. The hemiaminal then undergoes dehydration (loss of a water molecule), typically facilitated by mild acid catalysis, to form an imine. The imine, or its protonated form the iminium ion, is the species that is subsequently reduced. A hydride reducing agent, such as cyanoborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, yielding the final 1-hexanamine product. chemistrysteps.comyoutube.com

The final salt formation is a straightforward proton transfer. The acidic proton from hydrobromic acid is transferred to the lone pair of electrons on the nitrogen atom of 1-hexanamine, a thermodynamically favorable process resulting in the stable ammonium salt.

Electrophilic Addition Principles

A key step in synthesizing a precursor to 1-hexanamine, 1-bromohexane, is the hydrohalogenation of 1-hexene. This reaction is a classic example of electrophilic addition. algoreducation.comchemistrysteps.com The double bond of the alkene is an electron-rich region and acts as a nucleophile, attacking the electrophilic hydrogen atom of a hydrogen halide like hydrogen bromide (HBr). algoreducation.comlibretexts.org

The regioselectivity of this addition to unsymmetrical alkenes is generally governed by Markovnikov's rule. masterorganicchemistry.comorganic-chemistry.org This rule predicts that the hydrogen atom of the hydrogen halide will bond to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemistrysteps.comchemistrysteps.com Consequently, the halogen atom attaches to the more substituted carbon atom. masterorganicchemistry.comyoutube.com In the case of 1-hexene, this leads to the formation of 2-bromohexane as the major product. To synthesize 1-bromohexane, which is the desired precursor for 1-hexanamine, conditions that favor anti-Markovnikov addition are necessary, typically involving the presence of peroxides which initiates a free-radical addition mechanism instead of an electrophilic one. organic-chemistry.orgchemistrysteps.com

However, for the purpose of illustrating electrophilic addition principles, the reaction proceeds via the formation of the most stable carbocation intermediate. masterorganicchemistry.comchemistrysteps.com The π electrons of the alkene attack the hydrogen of the H-X bond, forming a new C-H bond and leaving a positive charge on the other carbon of the original double bond. libretexts.org

Table 1: Regioselectivity in the Electrophilic Addition of HBr to 1-Hexene This table is interactive. Click on the headers to sort.

| Reactant | Reagent | Condition | Major Product | Minor Product | Theoretical Principle |

|---|---|---|---|---|---|

| 1-Hexene | HBr | No Peroxides | 2-Bromohexane | 1-Bromohexane | Markovnikov's Rule masterorganicchemistry.comchemistrysteps.com |

| 1-Hexene | HBr | Peroxides | 1-Bromohexane | 2-Bromohexane | Anti-Markovnikov Addition (Radical Mechanism) organic-chemistry.org |

Role of Intermediates in Reaction Pathways

The pathway of the electrophilic addition reaction is critically influenced by the stability of the intermediate carbocation that is formed after the initial protonation of the alkene. algoreducation.compressbooks.pub The stability of carbocations follows the order: tertiary > secondary > primary. When 1-hexene is protonated, two possible carbocations can be formed: a secondary carbocation at the second carbon or a primary carbocation at the terminal carbon.

The secondary carbocation is more stable than the primary carbocation due to the electron-donating effects of the two adjacent alkyl groups. chemistrysteps.com Therefore, the reaction pathway that proceeds through the more stable secondary carbocation is favored, leading to 2-bromohexane as the major product. chemistrysteps.compressbooks.pub The formation of this carbocation is the rate-determining step of the reaction. chemistrysteps.compressbooks.pub Once formed, the carbocation is rapidly attacked by the bromide ion nucleophile to yield the final alkyl halide product. algoreducation.compressbooks.pub In some reactions, carbocation rearrangements can occur if a more stable carbocation can be formed through a hydride or alkyl shift, though this is not a significant pathway for the hydrohalogenation of 1-hexene. chemistrysteps.commasterorganicchemistry.com

Influence of Reaction Conditions on Product Formation

Reaction conditions play a pivotal role in determining the outcome of the synthesis. leah4sci.com The choice of solvent is important; inert solvents such as CH₂Cl₂ or CCl₄ are often used to dissolve the reactants without participating in the reaction. leah4sci.comlibretexts.org The use of polar, protic solvents could lead to competing reactions. leah4sci.com

As mentioned, the presence or absence of radical initiators like peroxides dramatically alters the regioselectivity of HBr addition to alkenes. chemistrysteps.comchemistrysteps.com In the absence of peroxides, the reaction follows the electrophilic addition mechanism, yielding the Markovnikov product. masterorganicchemistry.com In the presence of peroxides, the reaction proceeds via a free-radical chain mechanism, which results in the anti-Markovnikov product, 1-bromohexane. organic-chemistry.org This latter compound is a key intermediate for the synthesis of 1-hexanamine via nucleophilic substitution with ammonia or its equivalent. askfilo.combrainly.com

Alternative and Emerging Synthetic Strategies

While the synthesis of 1-hexanamine can be achieved through traditional multi-step methods involving alkyl halides, modern synthetic chemistry is increasingly focused on more efficient and environmentally benign approaches.

Catalytic Approaches in Synthesis

Catalytic hydroamination has emerged as a powerful and atom-economical method for the synthesis of amines. wikipedia.orgresearchgate.net This reaction involves the direct addition of an N-H bond of an amine across the double bond of an alkene. wikipedia.org Various transition metal catalysts, including those based on rare-earth metals (like lanthanides), group 4/5 metals, and late transition metals, have been developed to facilitate this transformation. researchgate.netlibretexts.org

The mechanism of catalytic hydroamination can vary depending on the catalyst and substrates used. libretexts.orgnih.gov For instance, some early transition metal catalysts operate via the formation of a metal-amido intermediate, followed by insertion of the alkene into the metal-nitrogen bond. libretexts.org Late transition metal complexes may proceed through alkene activation via π-coordination, followed by nucleophilic attack of the amine. libretexts.org These catalytic methods can offer high levels of control over regioselectivity, sometimes providing access to either Markovnikov or anti-Markovnikov products depending on the catalyst system employed. researchgate.netprinceton.edu For the synthesis of 1-hexanamine from 1-hexene, a catalytic system that favors anti-Markovnikov addition would be ideal.

Table 2: Comparison of Synthetic Strategies for 1-Hexanamine This table is interactive. Click on the headers to sort.

| Strategy | Key Steps | Atom Economy | Key Reagents | Environmental Considerations |

|---|---|---|---|---|

| Traditional Synthesis | 1. Anti-Markovnikov hydrobromination of 1-hexene. 2. Nucleophilic substitution with ammonia. | Lower | HBr with peroxides, Ammonia | Use of stoichiometric and potentially hazardous reagents. |

| Catalytic Hydroamination | Direct addition of ammonia to 1-hexene. | Higher wikipedia.org | 1-Hexene, Ammonia, Metal Catalyst | Reduces waste by maximizing the incorporation of starting materials into the final product. |

Green Chemistry Principles in Synthesis

The development of synthetic methodologies for amines is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. benthamscience.comrsc.org Amines are crucial intermediates in many industries, and making their synthesis more sustainable is a key goal. benthamdirect.com

Catalytic hydroamination is inherently a greener approach than many traditional methods because it is a highly atom-economical reaction, meaning it maximizes the incorporation of atoms from the reactants into the final product, thus minimizing waste. wikipedia.org Furthermore, research is focused on developing catalysts that are based on more abundant and less toxic metals. Other green chemistry strategies applicable to the synthesis of amines include the use of renewable starting materials, employing safer solvents (or solvent-free conditions), and designing processes that are more energy-efficient. gctlc.orgnih.gov For example, some modern methods explore microwave-assisted synthesis or reactions in aqueous media to reduce energy consumption and avoid volatile organic solvents. nih.gov

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural determination of 1-Hexanamine, hydrobromide, offering detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For this compound, both ¹H and ¹³C NMR analyses provide a comprehensive picture of its structure. The protonation of the amine group to form the hydrobromide salt significantly influences the chemical shifts of nearby protons and carbons compared to the free amine.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The formation of the ammonium salt causes a downfield shift of the protons on and adjacent to the nitrogen atom due to the electron-withdrawing effect of the positively charged nitrogen. The spectrum of the hydrochloride salt, which is electronically very similar to the hydrobromide, provides a good reference for the expected chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound (analogous to hydrochloride salt)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.0 | Triplet | 2H | -CH₂-NH₃⁺ (Protons on C1) |

| ~1.6 | Multiplet | 2H | -CH₂- (Protons on C2) |

| ~1.3 | Multiplet | 6H | -CH₂-CH₂-CH₂- (Protons on C3, C4, C5) |

| ~0.9 | Triplet | 3H | -CH₃ (Protons on C6) |

Note: The chemical shift of the -NH₃⁺ protons can be broad and its position is variable, depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atom attached to the nitrogen (C1) is significantly deshielded and appears at a lower field in the spectrum of the hydrobromide salt compared to the free amine.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~40 | C1 (-CH₂-NH₃⁺) |

| ~31 | C4 |

| ~29 | C2 |

| ~26 | C3 |

| ~22 | C5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key vibrational bands are those associated with the ammonium group (-NH₃⁺) and the alkyl chain (C-H bonds).

The IR spectrum of a primary amine salt is characterized by the appearance of strong, broad absorption bands in the region of 3000-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₃⁺ group. These bands often overlap with the C-H stretching vibrations. Additionally, an ammonium bending vibration appears around 1600-1500 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-2800 | Strong, Broad | N-H Stretch (-NH₃⁺) |

| ~2960-2850 | Strong | C-H Stretch (Alkyl) |

| ~1600-1500 | Medium | N-H Bend (Asymmetric, -NH₃⁺) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When analyzing a salt like this compound, the technique typically detects the mass of the corresponding free base, 1-Hexanamine, as the salt dissociates during the ionization process. The molecular ion of 1-Hexanamine (C₆H₁₅N) has a molecular weight of approximately 101.19 g/mol . nist.govnist.gov

The mass spectrum of alkylamines is characterized by a prominent molecular ion peak (if observed) and a base peak resulting from α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For 1-Hexanamine, the α-cleavage results in the formation of a stable iminium ion.

Table 4: Major Fragments in the Mass Spectrum of 1-Hexanamine

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 101 | Low | [CH₃(CH₂)₅NH₂]⁺ (Molecular Ion) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. waters.com It is well-suited for the analysis of volatile and thermally stable compounds like 1-Hexanamine. For the analysis of the hydrobromide salt, a derivatization step to convert the salt to the more volatile free amine or another suitable derivative may be necessary, or the injection port temperature can be set high enough to cause in-situ dissociation of the salt to the free amine.

GC-MS analysis is valuable in identifying and quantifying 1-Hexanamine in various matrices. The retention time in the gas chromatogram provides one level of identification, while the mass spectrum of the eluting compound serves as a confirmatory fingerprint. This technique is widely used in quality control and impurity profiling in the chemical and pharmaceutical industries.

LC-ESI-QTOF Techniques

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is a powerful technique for the identification and structural elucidation of compounds like this compound. In the ESI source, the compound is ionized, typically forming the protonated molecule, [M+H]⁺. For this compound, this process results in the detection of the hexylammonium cation.

Electrospray ionization is a soft ionization technique that causes minimal fragmentation, allowing for the clear determination of the molecular ion's exact mass. The high-resolution capabilities of QTOF analyzers provide exceptional mass accuracy, which is crucial for confirming the elemental composition.

When subjected to tandem mass spectrometry (MS/MS) within the instrument, the protonated 1-Hexanamine (hexylammonium) ion undergoes collision-induced dissociation. The fragmentation patterns are characteristic of alkylamines. Common fragmentation pathways include the loss of neutral molecules such as ammonia (NH₃) or smaller alkene fragments resulting from the cleavage of the alkyl chain. This fragmentation data is vital for the unequivocal identification of the compound in complex mixtures.

Crystallographic Investigations

Crystallographic studies are essential for understanding the precise three-dimensional arrangement of atoms and molecules in the solid state.

X-ray diffraction (XRD) is the definitive method for characterizing the crystalline nature of this compound. While a specific single-crystal structure determination for this compound is not widely reported in publicly accessible databases, extensive studies have been conducted on analogous long-chain n-alkylammonium bromides. These studies show that such compounds typically form well-ordered lamellar (layered) structures. The hexylammonium cations and bromide anions form distinct ionic layers, stabilized by hydrogen bonds, while the nonpolar hexyl chains arrange in bilayers. The use of n-hexylammonium bromide as a component in the formation of low-dimensional perovskite materials, which are routinely characterized by XRD, further underscores the compound's ability to form ordered crystalline structures.

The determination of the crystal structure for n-alkylammonium halides reveals specific packing motifs. In studies of similar long-chain compounds, the ammonium head group (-NH₃⁺) forms hydrogen bonds with the surrounding bromide anions (Br⁻). This interaction is a key factor in the stability of the crystal lattice. The alkyl chains typically adopt an all-trans conformation and pack together through van der Waals interactions.

Based on these analogous structures, the expected crystal structure of this compound would consist of alternating ionic and organic layers. The key crystallographic parameters determined in such a study would include:

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the smallest repeating unit of the crystal lattice. |

| Hydrogen Bond Distances/Angles | Precise measurements of the N-H···Br interactions that stabilize the ionic layers. |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is common in flexible molecules like this compound, which can adopt different conformations and packing arrangements under various crystallization conditions. Research on perovskites incorporating n-hexylammonium bromide has shown that different X-ray diffraction patterns can be observed for fresh versus aged single crystals, suggesting the existence of metastable phases that evolve over time. This indicates a propensity for different solid-state arrangements.

The solid-state characteristics are governed by the interplay between strong hydrogen bonds in the ionic layers and weaker van der Waals forces in the organic layers. These differing interactions can lead to complex thermal behavior, including the possibility of phase transitions before melting.

Computational Chemistry and Modeling

Computational methods provide deep insights into the molecular properties and interactions of this compound at an electronic level.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study alkylammonium salts. acs.org These calculations can accurately predict various molecular properties. For the hexylammonium cation, such studies would typically involve geometry optimization to find the most stable molecular conformation.

Key aspects investigated through these calculations include:

Optimized Geometry: Determining bond lengths, bond angles, and dihedral angles of the lowest energy conformation of the hexylammonium cation.

Vibrational Frequencies: Simulating the infrared (IR) spectrum to help assign experimental spectral features to specific molecular vibrations.

Electronic Properties: Analyzing the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential to understand the molecule's reactivity and intermolecular interactions. researchgate.net

A typical DFT study on this system would utilize a specific combination of a functional and a basis set, as detailed in the table below.

| Computational Method Component | Example | Purpose |

|---|---|---|

| Functional | B3LYP | Approximates the exchange-correlation energy in the DFT calculation. |

| Basis Set | 6-31++G(d,p) | A set of mathematical functions used to build the molecular orbitals. This example is a Pople-style basis set that includes diffuse and polarization functions for better accuracy. acs.org |

These computational models are invaluable for interpreting experimental data and providing a predictive understanding of the compound's chemical behavior. acs.orgresearchgate.net

Molecular Dynamics Simulations

MD simulations of alkylammonium salts in water typically focus on understanding the hydration structure around the cation and anion, the dynamics of ion pairing, and the influence of the alkyl chain on the surrounding water structure. ucl.ac.uk For this compound, simulations would likely reveal a structured hydration shell around the ammonium headgroup, with water molecules forming hydrogen bonds with the N-H protons. The hydrophobic hexyl chain would be expected to influence the local water structure, promoting water-water interactions around the nonpolar tail. nih.gov

Key parameters that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): To characterize the distances between the ions and water molecules, providing a picture of the hydration shells.

Coordination Numbers: To quantify the number of water molecules in the first hydration shell of the cation and anion.

Mean Square Displacement (MSD): To calculate the diffusion coefficients of the ions and water molecules, offering insights into their mobility.

Potential of Mean Force (PMF): To understand the thermodynamics of ion association and dissociation.

These simulations are crucial for understanding the microscopic behavior that governs the macroscopic properties of this compound solutions.

Computational Studies in Catalysis

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a vital role in elucidating reaction mechanisms and predicting the catalytic activity of chemical species. rsc.org Primary amines, such as 1-hexanamine, can act as catalysts or be involved in catalytic cycles in various organic reactions. nih.gov Computational studies in this area often focus on understanding the role of the amine as a Brønsted or Lewis base, a nucleophile, or a proton shuttle.

DFT calculations can be employed to investigate several aspects of catalysis involving primary amines:

Reaction Mechanisms: Mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step mechanism. acs.org For instance, in an amine-catalyzed reaction, DFT can help determine whether the amine acts as a nucleophile to form a reactive intermediate or as a general base to deprotonate a substrate.

Catalyst-Substrate Interactions: Analyzing the electronic and steric interactions between the amine catalyst and the substrates to understand the origins of catalytic activity and selectivity. researchgate.net For 1-hexanamine, the length of the hexyl chain could influence steric accessibility to the active nitrogen site.

pKa Prediction: Computational methods can estimate the acidity of the ammonium ion, which is crucial for its role in acid-base catalysis. acs.org

While specific computational studies on the catalytic applications of this compound are scarce, the principles derived from studies on other primary amines are directly applicable. acs.org These theoretical investigations provide a molecular-level understanding that complements experimental findings and aids in the rational design of more efficient catalytic systems.

Applications in Advanced Materials Science

Perovskite Solar Cells

In the rapidly advancing field of photovoltaics, 1-Hexanamine, hydrobromide, often referred to as n-hexylammonium bromide (HABr), is utilized as a critical component in the fabrication of perovskite solar cells (PSCs). These solar cells are renowned for their potential to achieve high power conversion efficiencies at a low production cost. The incorporation of this compound plays a multifaceted role in optimizing the device's functionality and longevity.

Perovskite materials possess a distinct ABX₃ crystal structure, where 'A' is a cation. This compound serves as a large organic cation in the perovskite architecture. Its primary function is often as a surface passivating agent or as a component in forming two-dimensional (2D) or quasi-2D perovskite layers on top of the primary three-dimensional (3D) perovskite structure. This surface treatment is a crucial strategy for addressing defects at the surface and grain boundaries of the perovskite film, which are common sources of efficiency loss in polycrystalline films. The long-chain alkylammonium cation of this compound helps in creating a more stable and efficient interface, which is critical for the performance of the solar cell.

The optical band gap of a perovskite material determines the range of the solar spectrum it can absorb. The composition of the perovskite, including the nature of the organic 'A' cation, influences this property. By incorporating different organic cations like hexylammonium, researchers can tune the material's band gap. While the primary method for significant band gap tuning in mixed-halide perovskites is adjusting the bromide-to-iodide ratio, the choice of organic cation also plays a role in the final electronic structure and can be used to refine the band gap for optimal solar absorption.

The carrier diffusion length, which is the average distance charge carriers (electrons and holes) can travel before recombining, is a critical factor for efficient charge extraction in a solar cell. Longer diffusion lengths reduce the likelihood of charge recombination, thereby increasing the efficiency of the device. Perovskite materials are noted for their long carrier diffusion lengths. The use of organic cation substitutions is a strategy employed to optimize this property. Surface passivation with long-chain alkylammonium salts like this compound can reduce defect sites that act as recombination centers, thereby enhancing the carrier lifetime and, consequently, the diffusion length. For instance, surface passivation of methylammonium lead bromide (MAPbBr₃) with a thin aluminum oxide layer has been shown to increase the diffusion length from 201 nm to 532 nm.

The culmination of the aforementioned benefits is a significant improvement in the power conversion efficiency (PCE) of the perovskite solar cell. The passivation of defects by this compound is a key factor in enhancing both the open-circuit voltage (Voc) and the fill factor (FF), two critical parameters that determine the PCE.

Research has demonstrated the effectiveness of this approach. In one study, a post-deposition treatment with hexylammonium iodide (a closely related compound) on a 3D perovskite increased the PCE from an average of 12.6% for the untreated cells to 15.0% for the treated cells. Another investigation focused on creating a stable 2D perovskite passivation layer by reacting n-hexylammonium bromide with excess lead iodide on the surface of a primary perovskite film. This strategy resulted in a champion PCE of 24.29%, an improvement over a similar cell passivated with a different method which achieved 23.56%. These findings underscore the critical role of this compound in pushing the efficiency of perovskite solar cells closer to their theoretical limits.

Table 1: Effect of Hexylammonium-based Passivation on Perovskite Solar Cell Performance

| Treatment Group | Average Power Conversion Efficiency (PCE) | Champion Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |

| Untreated Control | 12.6% | - | 0.96 V | 71% |

| Hexylammonium Iodide Treated | 15.0% | - | 1.05 V | 75.5% |

| HAFAPbI₃Br Passivated | - | 23.56% | 1.147 V | 81.18% |

| HA₂PbI₂Br₂ (HABr-based) Passivated | - | 24.29% | 1.170 V | 82.01% |

Optimization of Optoelectronic Properties

Polymer Chemistry

Information regarding the specific applications of this compound in the field of polymer chemistry is not available in the reviewed scientific literature.

Precursor in Polymer Synthesis

Research has identified the parent compound of this compound, which is hexylamine (B90201), as an effective initiator in the synthesis of well-defined polypeptides. sigmaaldrich.com Specifically, primary amine hydrohalides like this compound serve as stable initiators for the ring-opening polymerization of N-carboxyanhydrides (NCAs). researchgate.net This method allows for the controlled synthesis of polypeptides with narrow polydispersity and high fidelity of terminal functionalities. researchgate.net The use of a primary amine hydrochloride, a closely related salt, has been shown to produce these high-fidelity polypeptides, indicating the utility of such stable amine salts in creating complex polymer structures. researchgate.net

Table 1: Research Findings on Hexylamine-Initiated Polymerization

| Initiator Type | Monomer | Key Finding | Reference |

| Primary Amine / Amine Hydrochloride | N-carboxyanhydrides (NCAs) | Initiates controlled polymerization, yielding well-defined polypeptides with narrow molecular weight distribution. researchgate.net | researchgate.net |

Integration into Biocompatible Materials

The integration of this compound into biocompatible materials is primarily linked to its role as a precursor for cationic surfactants. Cationic surfactants can be designed to be biocompatible, often by incorporating natural moieties like amino acids or peptides into their structure to reduce toxicity and improve their environmental profile. nih.gov While direct use of this compound is not extensively documented, surfactants derived from it are candidates for creating materials with improved biocompatibility, essential for various biomedical applications. nih.gov

Applications in Drug Delivery Systems

The role of this compound in drug delivery is connected to the application of its derivative cationic surfactants. These amphiphilic compounds are crucial in forming nanocarriers capable of solubilizing hydrophobic drugs, thereby improving their bioavailability. nih.gov Cationic surfactants are integral to self-nano-emulsifying drug-delivery systems (SNEDDSs), which are mixtures of oils and surfactants designed to improve the oral delivery of poorly soluble drug molecules. mdpi.com The ability of these surfactants to form stable nano-emulsions in the gastrointestinal tract can enhance drug absorption. mdpi.com Furthermore, the positive charge of cationic surfactants allows them to complex with genetic material like DNA, making them useful as non-viral vectors in gene delivery applications. nih.gov

Surfactant and Detergent Chemistry

The chemical structure of this compound, featuring a hydrophilic amine salt head and a hydrophobic hexyl tail, positions it directly within the field of surfactant chemistry.

Raw Material for Surfactant Production

This compound is an amine salt type of cationic surfactant. Such surfactants are produced through the neutralization of primary, secondary, or tertiary amines with acids. sanyo-chemical-solutions.com In this case, 1-hexanamine (a primary amine) is neutralized by hydrobromic acid to yield this compound. nih.gov This straightforward neutralization reaction makes higher alkylamines valuable and simple raw materials for producing a range of cationic surfactants used in various industrial and commercial products. sanyo-chemical-solutions.com These surfactants function by reducing surface tension at interfaces, enabling processes like emulsification and dispersion.

Table 2: Amine Precursors in Cationic Surfactant Synthesis

| Amine Type | Example Amine | Neutralizing Acid (Example) | Resulting Surfactant Type |

| Primary Amine | 1-Hexanamine | Hydrobromic Acid | Amine Salt (e.g., this compound) |

| Secondary Amine | Diethylamine | Hydrochloric Acid | Amine Salt |

| Tertiary Amine | Triethylamine | Acetic Acid | Amine Salt |

Corrosion Inhibition Properties

The parent amine, hexylamine, has been identified as an effective corrosion inhibitor for mild steel in acidic environments like hydrochloric acid. researchgate.netresearchgate.net Studies demonstrate that hexylamine functions as a mixed-type inhibitor, retarding both the anodic and cathodic reactions of corrosion, though with a predominant effect on the cathodic reaction. researchgate.net The mechanism involves the adsorption of the hexylamine molecules onto the metal surface, forming a protective film that isolates the steel from the corrosive medium. researchgate.net This adsorption process has been found to follow the Langmuir adsorption isotherm. researchgate.net Given that this compound is the salt of hexylamine, it is expected to exhibit similar protective properties, as the active amine functional group is readily available.

Table 3: Corrosion Inhibition Efficiency of Hexylamine

| Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Key Observation | Reference |

| 1.0 M HCl | 800 ppm | 65.66% | Acts as a mixed-type inhibitor, forming a protective layer on the steel surface. researchgate.net | researchgate.net |

| Hydrochloric Acid | 1x10⁻⁶ to 1.0 M | Dodecylamine showed higher effectiveness than hexylamine for a given concentration. researchgate.net | Inhibition occurs via a substitutional adsorption process. researchgate.net | researchgate.net |

Catalysis and Reaction Engineering

In the context of catalysis and reaction engineering, the primary role identified for this compound and related primary amine salts is that of a reaction initiator rather than a traditional catalyst. As detailed in the section on polymer synthesis (4.2.1), it effectively initiates the ring-opening polymerization of NCAs to produce polypeptides. sigmaaldrich.comresearchgate.net This function is crucial for controlling the start of a polymerization chain reaction to achieve specific polymer characteristics. However, broader applications of this compound as a catalyst in other areas of reaction engineering are not widely documented in current scientific literature.

Use as a Catalyst or Intermediate

While direct evidence for the catalytic activity of this compound is not extensively documented in scientific literature, its role as a crucial intermediate in the synthesis of advanced materials is well-established. In chemical synthesis, an intermediate is a substance that is formed from the reactants and reacts further to give the desired product.

In the context of materials science, this compound serves as a key building block in the formation of organometal halide perovskites. These perovskite materials have garnered significant attention for their exceptional photovoltaic properties, making them promising candidates for high-efficiency solar cells greatcellsolarmaterials.comscientificlabs.co.uk. The hexylammonium cation, derived from 1-Hexanamine, can be incorporated into the perovskite crystal structure, influencing its electronic and physical properties scientificlabs.co.uk.

Furthermore, long-chain alkylammonium salts like n-hexylammonium bromide are utilized to passivate the surface of perovskite films greatcellsolarmaterials.com. Surface passivation is a critical step in the fabrication of efficient and stable perovskite solar cells. The hexylammonium cations from this compound can neutralize surface defects, which are often a source of charge recombination and degradation in the material. This passivation leads to improved device performance, including higher stabilized efficiency and lower voltage loss greatcellsolarmaterials.com.

Applications in Specific Chemical Reactions

The most prominent application of this compound in specific chemical reactions is in the synthesis of perovskite materials for solar cells.

Perovskite Synthesis:

In this context, this compound is used as a precursor for the 'A' site cation. The n-hexylammonium cation (C₆H₁₃NH₃⁺) can be incorporated into the perovskite structure, often to create 2D or quasi-2D perovskite structures. These lower-dimensional perovskites have shown enhanced stability compared to their 3D counterparts.

A typical synthesis reaction involves reacting a lead halide (e.g., lead bromide, PbBr₂) with a mixture of organic ammonium halides. By including this compound in the precursor solution, researchers can control the dimensionality and the resulting optoelectronic properties of the perovskite film.

Surface Passivation Reactions:

Beyond its role as a bulk component, this compound is used in post-synthesis surface treatment of perovskite films greatcellsolarmaterials.com. The amine group of the hexylammonium cation can interact with under-coordinated lead ions at the perovskite surface, which are considered defect sites. This interaction effectively "heals" these defects, reducing non-radiative recombination pathways for charge carriers and thereby enhancing the photoluminescence quantum yield and the open-circuit voltage of the solar cell.

Biological Activity and Mechanistic Research

Antimicrobial Activity

While specific studies focusing exclusively on the antimicrobial properties of 1-Hexanamine, hydrobromide are limited, the broader class of alkylamines, to which it belongs, has been the subject of research. The antimicrobial efficacy of these compounds is often linked to their chemical structure, particularly the length of the alkyl chain.

Research into the relationship between the chemical structure of alkylamines and their antimicrobial activity has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. industrialchemicals.gov.aunih.gov The effectiveness of alkylamines is significantly influenced by the length of their carbon chain, with compounds having a chain length of 11 to 15 carbons demonstrating the most potent activity. nih.gov With its six-carbon chain, hexylamine (B90201) would fall into the category of short-chain alkylamines. While active, it is generally observed that for many alkyl derivatives, the most sensitive Gram-negative bacteria are typically more resistant than the most resistant Gram-positive organisms. nih.gov

Studies on related amphiphilic compounds, such as N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, have also highlighted the importance of the alkyl chain length. These studies have demonstrated a "cutoff effect," where antimicrobial activity increases with chain length up to an optimal point (approximately C14-C16), after which it declines. nih.govnih.gov This phenomenon is often attributed to the balance between the compound's ability to partition into the bacterial cell membrane and its tendency to form micelles in aqueous solution. nih.govnih.gov

| Compound Class | General Observation on Antimicrobial Activity | Optimal Alkyl Chain Length for Activity |

|---|---|---|

| Alkylamines | Active against Gram-positive and Gram-negative bacteria. industrialchemicals.gov.aunih.gov | C11-C15 nih.gov |

| N-Alkyl Betaines | Exhibits a "cutoff effect" in activity. nih.govnih.gov | ~C16 nih.gov |

| N-Alkyl-N,N-Dimethylamine Oxides | Shows a "cutoff effect" in activity. nih.govnih.gov | ~C14 nih.gov |

The precise mechanism of antimicrobial action for this compound has not been extensively elucidated in the available literature. However, the mechanisms of action for alkylamines and other cationic antimicrobial agents are generally understood to involve interaction with and disruption of the bacterial cell membrane. acs.orgnih.gov

The primary amine group in hexylamine is protonated at physiological pH, resulting in a positively charged molecule. This cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. acs.org This initial binding is a critical step that can lead to several downstream effects.

One of the primary proposed mechanisms is the disruption of the membrane's physical integrity. acs.orgrsc.org The lipophilic alkyl tail can insert into the hydrophobic core of the lipid bilayer, leading to a loss of membrane stability, increased permeability, and the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell death. frontiersin.org

In addition to direct membrane damage, some alkylamines have been shown to inhibit essential cellular processes. Research on certain alkylamines has indicated that they can suppress cell growth by inhibiting DNA and protein synthesis. nih.gov This may occur through the blockage of key enzymes, such as IMP dehydrogenase involved in purine (B94841) synthesis, or by interfering with ribonucleotide reductase and nucleoside kinase activities. nih.gov

Metabolite Studies

1-Hexanamine, in its non-salt form (hexylamine), is recognized as a metabolite in various biological systems. It is classified as a primary aliphatic amine. nih.gov Evidence of its presence as a natural compound has been reported in organisms such as the Eastern honey bee (Apis cerana) and the freshwater protozoan Euglena gracilis. nih.gov

Furthermore, hexylamine is found in certain foods and beverages, suggesting it can be a component of the human diet and subsequently a metabolite. rsc.org It has been identified in alcoholic beverages like red wine, white wine, and beer. rsc.org The metabolism of amines in biological systems is a complex process. While specific pathways for hexylamine are not detailed, secondary alkyl amines are known to undergo metabolism by cytochrome P450 enzymes, which can involve N-hydroxylation and N-dealkylation. nih.gov

There is no scientific literature available to suggest that this compound is used or has implications in formulations for urinary tract infections (UTIs). Research and clinical practice for UTIs primarily focus on the use of established antibiotics and urinary antiseptics. nih.govmdpi.comfrontiersin.org

Enzyme Inhibition Studies

While comprehensive enzyme inhibition screening for this compound is not widely documented, there is evidence regarding the interaction of its parent compound, hexylamine, with specific enzymes. Aliphatic amines, including hexylamine, have been identified as substrates for Monoamine Oxidase B (MAO-B). nih.gov

As substrates, these amines are subject to oxidative deamination by MAO-B. This interaction also implies that they act as competitive inhibitors of the enzyme for other substrates. The sensitivity of MAO-B to inhibition by these aliphatic amines has been observed to be high, with the selective MAO-B inhibitor selegiline (B1681611) effectively blocking their metabolism. nih.gov It has been noted that the inhibitory potency (as measured by sensitivity to selegiline) tends to decrease slightly as the alkyl chain length of the aliphatic amine increases. nih.gov

| Enzyme | Interaction with Hexylamine | Effect |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Substrate | Competitive inhibition of other MAO-B substrates. nih.gov |

Pharmacological Applications and Building Block Function

While not a therapeutic agent itself, this compound serves a crucial role in the broader landscape of pharmaceutical development. cymitquimica.com Its utility stems from its chemical structure, which makes it a valuable intermediate and building block for synthesizing more complex, pharmacologically active molecules. cymitquimica.comumich.edu

This compound is used in organic synthesis as an intermediate. cymitquimica.com Its amine functional group is reactive and allows for the construction of more complex molecular architectures. The hydrobromide salt form offers advantages in laboratory and industrial settings by enhancing the compound's stability and solubility, making it easier to handle and store compared to the free base, hexylamine. cymitquimica.com

The simple alkylamine structure of hexylamine serves as a foundational building block in medicinal chemistry. umich.edu Chemists utilize such fundamental structures to build and explore novel drug candidates. sciencedaily.com The development of new chemical processes that can efficiently incorporate amine-containing fragments into larger molecules is an active area of research aimed at streamlining the discovery of new medicines. umich.edusciencedaily.com The goal is to create diverse molecular libraries from simple, readily available building blocks to test for various biological activities.

Toxicity and Safety Considerations in Research

In a research context, understanding the potential hazards of a chemical is paramount for safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. nih.gov Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the compound to prevent exposure. fishersci.fisigmaaldrich.com

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|

| Skin Corrosion/Irritation | H315: Causes skin irritation nih.gov | Irritant | Warning nih.gov |

All laboratory work with this compound should be conducted by qualified personnel in a well-ventilated area, following established safety protocols to minimize risk. aboundchem.com The compound is intended for laboratory research use only. aboundchem.com

Analytical Method Development and Validation

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of components in a mixture. For 1-Hexanamine, hydrobromide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal analytical tools.

HPLC is a powerful separation technique widely used in the pharmaceutical industry for the analysis of drug substances and products. amazonaws.com It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase that is forced through a column under high pressure.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. This technique employs a non-polar stationary phase, typically a silica (B1680970) gel chemically modified with alkyl chains (e.g., C18 or C8), and a polar mobile phase. For amine compounds like this compound, RP-HPLC is effective for separating the main compound from its impurities. The use of a C18 column is a common choice for impurity profiling of related amine compounds.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier with the mobile phase.

Developing a robust RP-HPLC method involves the systematic optimization of several key parameters to achieve the desired separation with adequate resolution, sensitivity, and analysis time. ijrpr.com The selection of these parameters is guided by the physicochemical properties of the analyte, such as its polarity, pKa, and UV absorbance. amazonaws.com

Key parameters for the development of an HPLC method for this compound and similar compounds include:

Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The buffer controls the pH, which is crucial for the analysis of ionizable compounds like amines. Adjusting the pH can alter the retention time and peak shape. For example, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer is common. researchgate.net

Stationary Phase (Column): Octadecylsilane (C18) columns are widely used due to their versatility and hydrophobicity. ijrpr.com Column dimensions (length and internal diameter) and particle size also affect efficiency and back pressure.

Flow Rate: The flow rate of the mobile phase through the column impacts the analysis time and separation efficiency. A typical flow rate is around 1.0 mL/min. researchgate.net

Detection Wavelength: As 1-Hexanamine lacks a strong chromophore, UV detection can be challenging. Detection might be performed at a low wavelength (e.g., around 200-230 nm). ijrpr.comresearchgate.net Alternatively, derivatization with a UV-absorbing agent can be employed to enhance detection sensitivity. researchgate.net

Column Temperature: Maintaining a constant column temperature (e.g., 35°C) ensures reproducible retention times and can improve peak shape and separation efficiency. ijrpr.com

The following table summarizes typical parameters used in the development of RP-HPLC methods for hydrobromide salts of amine compounds.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for separating the primary compound from related substances. researchgate.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (e.g., 60:40 v/v) | The organic modifier (acetonitrile) and aqueous buffer allow for control over retention and peak shape. researchgate.net |

| pH | Adjusted to acidic range (e.g., pH 4.5) | Ensures consistent ionization of the amine for reproducible retention. researchgate.net |

| Flow Rate | 1.0 mL/min | Offers a balance between analysis time and separation efficiency. researchgate.net |

| Detection | UV at low wavelength (e.g., 203 nm or 230 nm) | Necessary for compounds with limited UV absorbance. ijrpr.comresearchgate.net |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. ijrpr.com |

| Column Temperature | 35°C | Ensures stable and reproducible chromatographic conditions. ijrpr.com |

Gas Chromatography is a separation technique used for analyzing volatile and thermally stable compounds. ccsknowledge.com In GC, a sample is vaporized and injected into a carrier gas (mobile phase), which carries it through a column containing the stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. ccsknowledge.com

For the analysis of 1-Hexanamine, a capillary column with a methyl silicone stationary phase is often used. nist.gov While the hydrobromide salt itself is non-volatile, GC analysis can be performed on the free base (1-Hexanamine) after a sample preparation step to neutralize the salt. The NIST Chemistry WebBook provides retention index data for 1-Hexanamine on non-polar columns, which is useful for identification purposes. nist.govnist.gov The technique is effective for separating amines and can be completed in a short time frame, often in less than eight minutes. bre.com

The following table outlines typical parameters for the GC analysis of 1-Hexanamine.

| Parameter | Typical Value/Condition | Rationale |

| Column Type | Capillary | Provides high resolution and efficiency. nist.gov |

| Stationary Phase | Methyl Silicone or Rtx-Volatile Amine | These phases are suitable for the separation of volatile amines. ccsknowledge.comnist.gov |

| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. |

| Detector | Flame Ionization Detector (FID) | Sensitive to organic compounds like amines. bre.com |

| Injection Mode | Split | Used to introduce a small, representative portion of the sample onto the column. |

High-Performance Liquid Chromatography (HPLC)

Validation Parameters and Regulatory Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. ich.org This process is governed by regulatory guidelines to ensure that the method is reliable, reproducible, and accurate.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for the pharmaceutical industry. The development and validation of analytical methods are primarily addressed by ICH Q14 and ICH Q2(R2). ispe.org These two guidelines are designed to be used together to facilitate a more efficient, scientific, and risk-based approach to analytical procedure lifecycle management. fda.gov

ICH Q14: Analytical Procedure Development

This guideline outlines a science- and risk-based approach for developing and maintaining analytical procedures. ispe.org ICH Q14 introduces the concept of the Analytical Target Profile (ATP), which defines the quality requirements for the data generated by the method. fda.gov The guideline describes both a minimal (traditional) approach and an enhanced approach to development. The enhanced approach involves a more systematic understanding of method parameters and their impact on performance, which can lead to more robust methods and greater regulatory flexibility. fda.gov

ICH Q2(R2): Validation of Analytical Procedures

The revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures. gmp-compliance.org It integrates previous guidelines and modernizes the approach to validation, covering a wider range of analytical techniques. fda.govfda.gov The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose. ich.org

Key validation parameters discussed in ICH Q2(R2) include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The inter-relationship between ICH Q14 and ICH Q2(R2) allows for knowledge gained during method development (Q14) to inform the design of the validation study (Q2). ich.org

Analytical Target Profile (ATP) Concept

The Analytical Target Profile (ATP) is a foundational concept in modern analytical method development, outlining the prospective requirements for a measurement to ensure it is fit for its intended purpose. nih.gov The ATP defines the necessary quality of the reportable result, including the acceptable uncertainty, to have confidence in the decisions made based on that result. nih.gov This approach is a key component of Analytical Quality by Design (AQbD), which emphasizes a systematic, science- and risk-based approach to method development. nih.gov

For an assay of this compound, a hypothetical ATP could be established to guide the development of a suitable analytical procedure. The ATP would specify the performance characteristics required for the method to be considered valid.

Table 1: Hypothetical Analytical Target Profile (ATP) for the Assay of this compound

| Attribute | Target Criteria |

| Analyte | This compound |

| Matrix | Drug Substance |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Assay Range | 80% to 120% of the nominal concentration |

| Accuracy | The reportable result should be within ± 2.0% of the true value. |

| Precision | The relative standard deviation (RSD) of replicate measurements should not be more than 1.5%. |

| Specificity | The method must be able to unequivocally assess this compound in the presence of expected impurities and degradation products. |

Linearity, Precision, Accuracy, Specificity, and Robustness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. jddtonline.info The core validation parameters, as defined by the International Council for Harmonisation (ICH), include linearity, precision, accuracy, specificity, and robustness. pharmavalidation.in

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. pharmavalidation.in For this compound, this would typically be evaluated by analyzing a series of solutions of known concentrations.

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. jddtonline.infoelementlabsolutions.com It is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). jddtonline.info

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. jddtonline.infoelementlabsolutions.com It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage recovered is calculated. researchgate.net

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. elementlabsolutions.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

Table 2: Hypothetical Validation Data for an HPLC Assay of this compound

| Validation Parameter | Method | Results | Acceptance Criteria |

| Linearity | Five concentrations (80-120 µg/mL) | Correlation Coefficient (r²): 0.9995 | r² ≥ 0.999 |

| Precision (Repeatability) | Six replicate preparations at 100% concentration | Relative Standard Deviation (RSD): 0.85% | RSD ≤ 1.0% |

| Precision (Intermediate) | Analysis on different days with different analysts | Overall RSD: 1.10% | RSD ≤ 1.5% |

| Accuracy (Recovery) | Spiking at 80%, 100%, and 120% levels (n=3 at each level) | Mean Recovery: 99.7% | 98.0% - 102.0% |

| Specificity | Forced degradation studies (acid, base, peroxide, heat, light) | Peak purity index > 0.999 for the main peak; no co-elution | Peak is pure and free from interference |

| Robustness | Varied flow rate (±0.1 mL/min) and column temperature (±2°C) | System suitability parameters met under all conditions | System suitability criteria must be met |

System Suitability and Method Operable Design Regions

System Suitability Testing (SST) is an integral part of many analytical procedures. It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. SST is performed prior to the analysis of any samples to ensure the analytical system is performing adequately.